1,1-Diphenyl-2-butynyl cyclohexylcarbamate
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Overview
Description
1,1-Diphenyl-2-butynyl cyclohexylcarbamate is a chemical compound with the molecular formula C23H25NO2 and a molecular weight of 347.45 g/mol . It is characterized by its achiral nature and lack of defined stereocenters . This compound is known for its unique structure, which includes a cyclohexylcarbamate group attached to a 1,1-diphenyl-2-butynyl moiety .
Preparation Methods
The synthesis of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1-diphenyl-2-butynyl alcohol and cyclohexyl isocyanate.
Reaction Conditions: The alcohol is reacted with cyclohexyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1-Diphenyl-2-butynyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1,1-Diphenyl-2-butynyl cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
1,1-Diphenyl-2-butynyl cyclohexylcarbamate can be compared with other similar compounds, such as:
1,1-Diphenyl-2-butynyl methylcarbamate: This compound has a similar structure but with a methyl group instead of a cyclohexyl group.
1,1-Diphenyl-2-butynyl ethylcarbamate: Similar to the methylcarbamate, but with an ethyl group.
1,1-Diphenyl-2-butynyl propylcarbamate: This compound features a propyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
20930-10-3 |
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Molecular Formula |
C23H25NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1,1-diphenylbut-2-ynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C23H25NO2/c1-2-18-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)26-22(25)24-21-16-10-5-11-17-21/h3-4,6-9,12-15,21H,5,10-11,16-17H2,1H3,(H,24,25) |
InChI Key |
KZXTZKHKWSPGAF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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